1-Benzyl-5,6-dimethoxy-1H-indole
Description
1-Benzyl-5,6-dimethoxy-1H-indole is an indole derivative featuring a benzyl group at the 1-position and methoxy (-OCH₃) substituents at positions 5 and 6 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-benzyl-5,6-dimethoxyindole |
InChI |
InChI=1S/C17H17NO2/c1-19-16-10-14-8-9-18(15(14)11-17(16)20-2)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
SCAAYDROBDJMEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethoxy-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 1-Benzyl-5,6-dimethoxy-1H-indole, the starting materials would include 5,6-dimethoxyindole and benzyl halides, which undergo N-alkylation to introduce the benzyl group .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 5,6-dimethoxyindole-2-carboxylic acid, while substitution could introduce various functional groups at the 2 or 3 positions of the indole ring .
Scientific Research Applications
1-Benzyl-5,6-dimethoxy-1H-indole has several applications in scientific research:
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 1-Benzyl-5,6-dimethoxy-1H-indole with structurally related compounds from the evidence, focusing on substituent effects, core heterocycles, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Structural and Physicochemical Data of Analogous Compounds
Discussion of Key Differences and Implications
Core Heterocycle Variations
- Indole vs. Benzimidazole: The target compound and 3c, 4,6-dimethoxy-1H-indole, and 15 share the indole core, which has a single nitrogen atom in the five-membered ring. In contrast, 3p and 1-Benzyl-5,6-difluoro-1H-benzimidazole feature a benzimidazole core with two nitrogen atoms.
Substituent Effects
- Methoxy vs. Halogen Groups: Methoxy groups (-OCH₃) in the target compound are electron-donating, which could enhance the electron density of the aromatic ring.
- Benzyl vs. Methyl or Carboxylic Acid Groups :
Positional Isomerism
- 4,6-Dimethoxy-1H-indole () is a positional isomer of the target compound, with methoxy groups at positions 4 and 6 instead of 5 and 6.
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